molecular formula C13H14N6O3 B2903050 3-((1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034252-55-4

3-((1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2903050
CAS No.: 2034252-55-4
M. Wt: 302.294
InChI Key: JUSLWWIKBQDJBH-UHFFFAOYSA-N
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Description

3-((1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrazine ring, a pyrrolidine ring, and an oxoimidazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the oxoimidazolidine core. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: This compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may be used in biological studies to investigate its interaction with various biomolecules and cellular processes.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-((1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Azlocillin: A beta-lactam antibiotic with a similar oxoimidazolidine structure.

  • 2-Oxoimidazolidine-1-carbonyl chloride: A related compound used in organic synthesis.

Uniqueness: 3-((1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Its synthesis, reactivity, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

3-[1-(2-oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c14-7-10-11(16-3-2-15-10)22-9-1-5-18(8-9)13(21)19-6-4-17-12(19)20/h2-3,9H,1,4-6,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSLWWIKBQDJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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